3,4-Dichloro-3-buten-2-one
Description
Structural Classification and Nomenclature of 3,4-Dichloro-3-buten-2-one
This compound is an organic compound that belongs to several chemical classes. Structurally, it is classified as an α,β-unsaturated ketone, also known as an enone. hmdb.ca This classification is due to the presence of a ketone functional group (C=O) conjugated with a carbon-carbon double bond (C=C). hmdb.ca Furthermore, the presence of two chlorine atoms makes it a halogenated hydrocarbon.
The molecule consists of a four-carbon butene chain. A ketone group is located at the second carbon position (C2), and a double bond exists between the third and fourth carbons (C3 and C4). Two chlorine atoms are substituted on this double bond, one at C3 and one at C4. The systematic IUPAC name for this compound is 3,4-dichlorobut-3-en-2-one.
Table 1: Chemical and Physical Properties of this compound (Data for this specific isomer is limited in public databases; properties are often listed for its isomers.)
| Property | Value |
| Molecular Formula | C₄H₄Cl₂O |
| Molecular Weight | 138.98 g/mol guidechem.com |
| Synonyms | 3,4-dichlorobut-3-en-2-one |
| Classification | Halogenated α,β-Unsaturated Ketone |
Significance of α,β-Unsaturated Halogenated Ketones in Contemporary Organic Synthesis
α,β-Unsaturated ketones are recognized as valuable building blocks in organic synthesis because of the reactivity conferred by their conjugated system. fiveable.me This system provides multiple reactive sites, allowing for a variety of chemical transformations. fiveable.melibretexts.org The presence of halogen atoms on the α,β-unsaturated ketone framework, as seen in this compound, further enhances this reactivity.
Halogenation of the α-carbon in aldehydes and ketones is a key step in producing α,β-unsaturated carbonyl compounds. libretexts.org These halogenated intermediates are highly versatile. The electron-withdrawing nature of the halogens increases the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. This enhanced reactivity is crucial for constructing more complex molecules. For instance, compounds like 1,4-dichloro-3-buten-2-one (B8763518) serve as important intermediates in the synthesis of various pharmaceuticals and agrochemicals by facilitating the formation of essential carbon-carbon and carbon-nitrogen bonds. lookchem.com
The dual functionality of halogenated enones—the conjugated double bond system and the reactive carbon-halogen bonds—allows them to participate in a wide range of reactions, including:
Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles.
Conjugate (Michael) Addition: The β-carbon is electrophilic, allowing for 1,4-addition reactions where a nucleophile adds to the end of the C=C double bond. libretexts.orgpressbooks.pub
Cyclization Reactions: Their reactivity makes them excellent precursors for synthesizing heterocyclic compounds.
This versatility makes α,β-unsaturated halogenated ketones indispensable tools for organic chemists in the development of novel and complex chemical structures. fiveable.me
Isomeric Considerations and Distinctions within Dichlorobutenone Scaffolds
The chemical formula C₄H₄Cl₂O can represent several structural isomers of dichlorobutenone, each with distinct chemical properties and reactivity based on the placement of the chlorine atoms. Understanding these isomeric differences is crucial in synthetic chemistry, as the choice of isomer can dictate the outcome of a reaction.
A prominent isomer of this compound is 4,4-dichlorobut-3-en-2-one . In this molecule, both chlorine atoms are attached to the same carbon atom (C4), the β-carbon of the enone system. guidechem.comlookchem.com This geminal dichloride arrangement significantly influences its electrophilic character. It is a widely used compound in organic synthesis, particularly in cyclization reactions to form heterocyclic compounds like pyrazoles.
Another key isomer is 1,4-dichloro-3-buten-2-one . Here, the chlorine atoms are located at the terminal C1 and the β-position C4. lookchem.com This substitution pattern presents different reactive sites compared to the other isomers. It is noted for its utility as an intermediate in producing pharmaceuticals and agrochemicals. lookchem.com
The distinct positioning of the chlorine atoms in these isomers leads to differences in their reactivity profiles:
In 4,4-dichlorobut-3-en-2-one , the two chlorine atoms on the β-carbon make this site highly electrophilic and susceptible to conjugate addition.
In This compound , the chlorine atoms are on both carbons of the double bond (vinylic positions). This arrangement affects the electron distribution across the double bond and can influence the regioselectivity of nucleophilic attack. Research into related systems shows that such substitution can lead to complex reaction pathways, sometimes resulting in a mixture of products through dynamic effects rather than distinct transition states. ic.ac.uk
In 1,4-dichloro-3-buten-2-one , the presence of a chlorine atom at the C1 position introduces an additional reactive site for nucleophilic substitution, separate from the enone system. lookchem.com
Table 2: Structural Comparison of Dichlorobutenone Isomers
| Compound Name | IUPAC Name | CAS Number | Structural Formula | Key Distinctions |
| This compound | 3,4-dichlorobut-3-en-2-one | N/A | CH₃-CO-CCl=CHCl | Chlorine atoms on C3 and C4 (vinylic). |
| 4,4-Dichlorobut-3-en-2-one | 4,4-dichlorobut-3-en-2-one | 5780-61-0 guidechem.comlookchem.com | CH₃-CO-CH=CCl₂ | Both chlorine atoms on C4 (geminal). lookchem.com |
| 1,4-Dichloro-3-buten-2-one | 1,4-dichlorobut-3-en-2-one | 69711-44-0 lookchem.com | ClCH₂-CO-CH=CHCl | Chlorine atoms on C1 and C4. lookchem.com |
This structural diversity underscores the importance of precise nomenclature and structural identification when utilizing dichlorobutenone scaffolds in organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C4H4Cl2O |
|---|---|
Molecular Weight |
138.98 g/mol |
IUPAC Name |
(Z)-3,4-dichlorobut-3-en-2-one |
InChI |
InChI=1S/C4H4Cl2O/c1-3(7)4(6)2-5/h2H,1H3/b4-2- |
InChI Key |
OSHAOHOGGBLDCB-RQOWECAXSA-N |
Isomeric SMILES |
CC(=O)/C(=C/Cl)/Cl |
Canonical SMILES |
CC(=O)C(=CCl)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 3,4 Dichloro 3 Buten 2 One
Electrophilic Properties and Sites of Reactivity
The electrophilicity of 3,4-dichloro-3-buten-2-one is a key determinant of its chemical behavior. The molecule possesses multiple electrophilic sites, primarily the carbonyl carbon and the β-carbon of the vinyl group. lumenlearning.comlibretexts.org The presence of electron-withdrawing chlorine atoms significantly influences the reactivity of these sites.
Influence of Chlorine Substituents on Carbonyl and Vinyl Electrophilicity
The two chlorine atoms attached to the vinyl group (at positions C3 and C4) exert a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the entire conjugated system. Specifically, the chlorine atoms enhance the partial positive charge on both the carbonyl carbon and the β-carbon (C4), making them more susceptible to attack by nucleophiles. The increased electrophilicity at the γ-carbon (C4) due to the adjacent chlorine atoms can direct nucleophilic attacks to this site.
Resonance and Inductive Effects within the Conjugated System
The reactivity of this compound is governed by a combination of resonance and inductive effects. du.edu.egbrilliant.org
Resonance Effect: The conjugated system of the α,β-unsaturated ketone allows for the delocalization of π-electrons. du.edu.eg This resonance effect transmits the electrophilic character of the carbonyl carbon to the β-carbon of the double bond. lumenlearning.comlibretexts.org The resonance structures illustrate the distribution of partial positive charges, highlighting the electrophilic nature of both the carbonyl carbon and the β-carbon.
The interplay of these effects makes this compound a highly reactive electrophile.
Nucleophilic Addition Reactions
Given its electrophilic nature, this compound readily undergoes nucleophilic addition reactions. The regiochemical outcome of these reactions, whether it is a 1,2- or 1,4-addition, is a critical aspect of its reactivity.
Regiochemical Control in 1,2- and 1,4-Additions to α,β-Enones
Nucleophilic attack on α,β-unsaturated ketones can occur at two primary positions: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). lumenlearning.comlibretexts.org
The regioselectivity of the addition is influenced by several factors, most notably the nature of the nucleophile. lumenlearning.comlibretexts.org
Hard and Soft Nucleophiles: Hard nucleophiles, which are typically strong bases like Grignard reagents, tend to favor 1,2-addition. libretexts.orgyoutube.com This is often under kinetic control as the 1,2-addition is generally faster. lumenlearning.comlibretexts.org
Soft Nucleophiles: Softer nucleophiles, such as cuprates, cyanides, and thiols, preferentially undergo 1,4-addition. youtube.com This process is often under thermodynamic control, leading to the more stable carbonyl-retained product. lumenlearning.comlibretexts.org
Steric Hindrance: Steric hindrance around the carbonyl group can also influence the regioselectivity. rsc.org Conjugated ketones, as opposed to aldehydes, often favor 1,4-addition. rsc.org
| Factor | Favors 1,2-Addition (Direct Addition) | Favors 1,4-Addition (Conjugate Addition) |
|---|---|---|
| Nucleophile Type | Hard Nucleophiles (e.g., Grignard reagents, organolithiums) | Soft Nucleophiles (e.g., Gilman cuprates, enamines, thiols) |
| Reaction Control | Kinetic Control (often irreversible, faster reaction) | Thermodynamic Control (often reversible, more stable product) |
| Substrate Structure | Less sterically hindered carbonyls (e.g., aldehydes) | More sterically hindered carbonyls (e.g., ketones) |
Mechanistic Pathways of Addition with Oxygen, Nitrogen, and Carbon Nucleophiles (e.g., Methoxide (B1231860), Hydroxide)
The reaction of this compound with various nucleophiles proceeds through distinct mechanistic pathways.
Oxygen Nucleophiles: The reaction with oxygen nucleophiles like methoxide or hydroxide (B78521) can lead to substitution of the vinylic chlorine atoms. For instance, studies on similar α,β-unsaturated carbonyls show that they readily react with free chlorine (which can form hypochlorite, an oxygen-containing species, in water) over a wide pH range. nih.govnih.gov
Nitrogen Nucleophiles: Primary and secondary amines can react with related dichlorinated butenone systems. researchgate.net These reactions often involve the replacement of a chlorine atom. researchgate.net For example, reactions with primary aryl and heteroaryl amines can occur through Michael-type addition-elimination reactions. mdpi.com
Carbon Nucleophiles: Carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, can participate in C-C bond-forming reactions. nih.gov The regioselectivity will again depend on the nature of the specific carbon nucleophile used.
Substitution Reactions Involving Labile Halogen Atoms
The chlorine atoms in this compound are susceptible to nucleophilic substitution. However, the reactivity of vinylic halides is generally lower than that of alkyl halides due to the double bond character of the C-Cl bond. doubtnut.comdoubtnut.com Despite this, the presence of the activating carbonyl group facilitates these substitution reactions.
Rearrangement Pathways (e.g., Favorskii-type rearrangements)
The Favorskii rearrangement is a notable reaction of α-halo ketones, which, in the presence of a base, rearrange to form carboxylic acid derivatives. wikipedia.orgadichemistry.com This reaction typically proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org For α,α'-dihaloketones, these conditions often lead to the formation of α,β-unsaturated carbonyl compounds. wikipedia.org
While the classical Favorskii rearrangement involves an enolizable α-halo ketone with an acidic α'-hydrogen, a variation known as the quasi-Favorskii rearrangement occurs in non-enolizable α-halo ketones. adichemistry.comresearchgate.net In the context of this compound, which is an α,α-dihalo ketone, treatment with a base like sodium ethoxide can lead to the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.com The mechanism is thought to involve the initial deprotonation at the α'-carbon to form an enolate ion. This is followed by an intramolecular nucleophilic substitution, resulting in a cyclopropanone intermediate. The base then attacks the carbonyl carbon of this intermediate, leading to the cleavage of the Cα-C(O) bond to yield a more stable carbanion, which is subsequently protonated. wikipedia.orgadichemistry.com
It is important to note that the specific rearrangement pathway and the final products can be influenced by the reaction conditions and the structure of the starting material. For instance, the choice of base, such as an alkoxide or an amine, will yield an ester or an amide, respectively. adichemistry.com
Reductive Transformations and Dehalogenation Processes
This compound can undergo reductive transformations and dehalogenation, leading to less chlorinated or fully dechlorinated compounds. These reactions are significant for modifying the chemical structure and reactivity of the parent compound.
One common method for dehalogenation involves the use of zinc dust. For instance, the reductive dechlorination of 4,4-dichlorocyclobutenones to the corresponding cyclobutenones can be achieved using zinc dust in the presence of acetic acid and a tertiary amine in an alcoholic solvent. orgsyn.org This suggests that similar conditions could potentially be applied to the dehalogenation of this compound.
Another approach to dehalogenation is through dehydrohalogenation, which involves the removal of a hydrogen and a halogen atom. This process is often facilitated by a base. For example, treating 1,4-dichloro-2-butanone with a strong base like potassium hydroxide can induce dehydrohalogenation to form a conjugated enone. Similarly, 3,4-dichloro-1-butene (B1205564) can be dehydrochlorinated using aqueous alkali to produce chloroprene. google.com The efficiency of such reactions can be enhanced by using a phase-transfer catalyst, such as an organic quaternary ammonium (B1175870) compound, which can lead to increased reaction rates and higher yields of the desired product. google.com
The reduction of the carbonyl group in enones is also a key transformation. For instance, the reduction of (E)-4-phenyl-3-buten-2-one with sodium borohydride (B1222165) yields the corresponding allylic alcohol. orgsyn.org Reagents like zinc borohydride are also effective for the 1,2-reduction of α,β-unsaturated carbonyl compounds to their corresponding alcohols. redalyc.org
| Transformation | Reagents and Conditions | Product Type |
| Reductive Dechlorination | Zinc dust, acetic acid, tertiary amine, ethanol | Dechlorinated butenone derivative |
| Dehydrohalogenation | Potassium hydroxide, ethanol/water | Conjugated enone |
| Catalytic Dehydrochlorination | Aqueous sodium hydroxide, quaternary ammonium catalyst | Chloroprene (from dichlorobutene (B78561) precursor) |
| Carbonyl Reduction | Sodium borohydride, ethanol | Allylic alcohol |
| 1,2-Reduction | Zinc borohydride, THF | Allylic alcohol |
Cross-Coupling and Dimerization Reactions
The direct C-H α-arylation of enones represents a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. While specific studies on the direct C-H α-arylation of this compound are not prevalent in the provided search results, the principles of this reaction can be inferred from related systems.
The α-arylation of enones can be achieved through various catalytic methods. For example, the α-arylation of deoxybenzoin (B349326) derivatives with aryl iodides can be catalyzed by copper(I) iodide. acs.org Palladium catalysis is also widely employed for C-H activation and arylation reactions. researchgate.net In some cases, the presence of an electron-withdrawing group, such as an α-oxo group, is crucial for activating the internal olefinic C-H bond for arylation. acs.org
Photoredox catalysis has emerged as a mild and efficient method for C-H arylation. For instance, visible-light-induced direct C-H arylation of internal alkenes, such as α-oxo ketene (B1206846) dithioacetals, with aryldiazonium salts can be achieved using a ruthenium-based photosensitizer. acs.org This approach has been successfully applied to the synthesis of all-carbon tetrasubstituted alkenes. acs.org
| Catalyst System | Arylating Agent | Key Feature |
| Copper(I) iodide | Aryl iodides | Selective for α-arylation of ketones. acs.org |
| Palladium acetate | Various arenes | Can achieve para-selective C-H arylation of monosubstituted arenes. researchgate.net |
| Ru(bpy)3Cl2·6H2O (Photoredox) | Aryldiazonium salts | Enables direct C-H arylation of internal alkenes under mild conditions. acs.org |
Derivatives of 4,4-dichloro-2-butenoic acid have been observed to undergo a unique dimerization process when treated with bis(pinacolato)diboron (B136004) under copper catalysis. beilstein-journals.orgnih.gov This reaction yields densely functionalized products with high levels of chemo-, regio-, and diastereoselectivity. beilstein-journals.orgnih.gov The presence of the two chlorine atoms at the γ-position is critical for this dimerization to occur. beilstein-journals.orgnih.gov
The proposed mechanism for this copper-catalyzed dimerization involves several key steps. beilstein-journals.orgnih.gov Initially, a copper-boryl complex, formed from the reaction of a copper alkoxide with bis(pinacolato)diboron, undergoes a regioselective insertion into the double bond of the 4,4-dichloro-2-butenoic acid derivative. This leads to the formation of a β-borylated organocopper species, which exists in equilibrium with a copper enolate. beilstein-journals.orgnih.gov In the presence of a base, such as lithium tert-butoxide, a salt metathesis reaction occurs, generating a lithium enolate and regenerating the copper alkoxide to close the catalytic cycle. beilstein-journals.orgnih.gov This lithium enolate then acts as a nucleophile, attacking a second molecule of the 4,4-dichloro-2-butenoic acid derivative to form the dimeric product. beilstein-journals.orgnih.gov The use of lithium as the counterion for the enolate is crucial for achieving high diastereoselectivity. beilstein-journals.orgnih.gov
It is important to note that in the absence of a sufficient amount of base, the reaction may instead yield a β-borylation product, highlighting the critical role of the base in promoting the dimerization pathway. beilstein-journals.orgnih.gov
Synthesis and Exploration of Derivatives and Analogs of 3,4 Dichloro 3 Buten 2 One
Access to Heterocyclic Scaffolds
The unique structural features of 3,4-dichloro-3-buten-2-one make it a valuable precursor for the synthesis of various heterocyclic systems.
Cyclization Reactions to Pyrazoles and Related Heterocycles
The reaction of 3,4-dichloro-3-buten-2-ones with semicarbazide (B1199961) hydrochloride in the presence of sodium hydrocarbonate yields the corresponding hydrazones. These intermediates, when heated in dioxane with pyridine, undergo heterocyclization to form 3-R-1-carbamoyl-5-chloromethylpyrazoles. akj.az These pyrazole (B372694) derivatives can be further modified; for instance, reaction with secondary amines or potassium phenolate (B1203915) leads to the formation of 3-R-1-carbamoyl-5-dialkylamino- and 3-R-1-carbamoyl-5-phenoxymethylpyrazoles, respectively. akj.az
The synthesis of pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comresearchgate.net While not a direct reaction of this compound, this classical approach highlights a common strategy for forming the pyrazole ring. mdpi.comresearchgate.netnih.gov Variations of this method, such as using microwave irradiation or different catalysts, have been developed to improve efficiency and regioselectivity. mdpi.comorganic-chemistry.org
Additionally, α,β-unsaturated ketones, a class of compounds to which this compound belongs, can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov For example, the reaction of (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones with p-sulfamylphenyl hydrazine (B178648) yields hydrazones that, upon treatment with hydrochloric acid, afford pyrazole-1-sulphonamides. nih.gov
| Reactants | Reagents/Conditions | Product |
| 3,4-dichloro-2-buten-1-ones, Semicarbazide hydrochloride | Sodium hydrocarbonate, then Pyridine/Dioxane (reflux) | 3-R-1-carbamoyl-5-chloromethylpyrazoles akj.az |
| (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones, p-Sulfamylphenyl hydrazine | Glacial acetic acid, then 30% HCl | Pyrazole-1-sulphonamides nih.gov |
Strategies for N-, S-, and O-Heterocycle Formation via α-Haloketones
The α-haloketone functionality within this compound is a key reactive site for the synthesis of various N-, S-, and O-heterocycles. mdpi.comnih.gov The general reactivity of α-haloketones with nucleophiles provides a foundation for these transformations. nih.gov
Nitrogen Heterocycles: The reaction of cis-1,4-dichloro-2-butene (B23561) with various amines under microwave irradiation on silica (B1680970) gel has been shown to produce N-substituted pyrrole (B145914) derivatives. tandfonline.com While not this compound itself, this reaction of a related dichlorinated butene highlights a potential pathway for pyrrole synthesis.
Sulfur Heterocycles: The reaction of α-haloketones with reagents like 2-aminothiophenol (B119425) can lead to the formation of tricyclic derivatives containing a thiazole (B1198619) ring. nih.gov For instance, 3,4,5-trichloro-2(5H)-furanone, a related compound, reacts with 2-aminothiophenol to give a tricyclic product in high yield. nih.gov
Oxygen Heterocycles: The inherent structure of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), a related compound, is a furanone itself. nih.govmdpi.comresearchgate.net This highlights that the core structure can be a starting point for more complex furan-containing molecules. Reactions of α-haloketones with o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov
| Heterocycle Type | General Reactants | General Product |
| N-Heterocycles | α-Haloketone, Amine | Substituted Pyrroles, etc. tandfonline.com |
| S-Heterocycles | α-Haloketone, Thiol-containing nucleophile | Thiophenes, Thiazoles, etc. nih.govnih.gov |
| O-Heterocycles | α-Haloketone, Hydroxyl-containing nucleophile | Furans, Benzofurans, etc. nih.gov |
Synthesis of Furanone-Related Systems from Dihalo-Hydroxyfuranones
3,4-Dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid (MCA), is a key dihalo-hydroxyfuranone that serves as a precursor to various furanone derivatives. nih.govmdpi.comresearchgate.net MCA can be synthesized through the oxidation of furfural (B47365) with manganese dioxide in the presence of hydrochloric acid. nih.gov The reactivity of the two chlorine atoms and the hydroxyl group allows for extensive modification. mdpi.comresearchgate.net
For example, the hydroxyl group can be readily etherified or esterified. nih.gov Chlorination of the hydroxyl group using thionyl chloride yields 3,4,5-trichloro-2(5H)-furanone. nih.gov These reactions demonstrate how the basic furanone scaffold of MCA can be functionalized to create a library of related compounds.
| Starting Material | Reagents/Conditions | Product |
| Furfural | MnO₂, HCl | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) nih.gov |
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA) | Thionyl chloride, Zinc chloride | 3,4,5-Trichloro-2(5H)-furanone nih.gov |
Construction of Carbocyclic and Acyclic Structures
Beyond heterocycles, this compound and its derivatives are useful in forming carbocyclic and functionalized acyclic molecules.
Formation of Chlorocyclopropanes
Derivatives of this compound, specifically 4,4-dichloro-2-butenoic acid derivatives, can undergo a dimerization process catalyzed by copper to produce densely functionalized products. These dimeric structures serve as versatile building blocks for the stereoselective synthesis of chlorocyclopropanes. beilstein-journals.orgnih.govresearchgate.net This reaction proceeds with high chemo-, regio-, and diastereoselectivity. beilstein-journals.orgnih.gov The resulting molecules, featuring multiple functional groups, can be further transformed into various cyclopropane (B1198618) scaffolds. beilstein-journals.orgnih.gov
| Starting Material | Reagents/Conditions | Product |
| Alkyl 4,4-dichloro-2-butenoates | Bis(pinacolato)diboron (B136004), Copper catalyst, Base | Dimerized products, precursors to chlorocyclopropanes beilstein-journals.orgnih.gov |
Preparation of Functionalized Alkenes and Halohydrins
The double bond in this compound allows for addition reactions to create functionalized alkenes. The synthesis of tetrasubstituted alkenes, for example, is an area of significant research interest. acs.org While direct examples with this compound are specific, the general principles of alkene functionalization apply.
Halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, can be synthesized from alkenes by reaction with a halogen in the presence of water. byjus.comwikipedia.org This reaction proceeds via a halonium ion intermediate and typically results in anti-addition of the halogen and hydroxyl groups. wikipedia.orgfiveable.me Given the alkene nature of this compound, it is a potential substrate for halohydrin formation, which would yield a more highly functionalized acyclic product.
| Reaction Type | General Reactants | General Product |
| Halohydrin Formation | Alkene, Halogen (e.g., Cl₂, Br₂), Water | Halohydrin byjus.comwikipedia.org |
Design and Synthesis of Structurally Modified Halogenated Enone Analogs
The structural framework of this compound offers a versatile template for chemical modification. The design and synthesis of its analogs, particularly those involving the substitution of halogen atoms with aromatic, trifluoromethyl, or chalcone-like moieties, have been a subject of significant research. These modifications aim to explore new chemical spaces and reactivity profiles, leveraging the core enone structure.
Aromatic-Substituted Butenone Analogs
The introduction of aromatic substituents in place of the chlorine atoms on the butenone scaffold can be achieved through various modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this field.
One key strategy is the Heck reaction , which involves the palladium-catalyzed reaction of an alkene with an aryl halide. The reaction of butenone with aryl iodides, for instance, has been studied to produce aryl-substituted butenones, often referred to as benzalacetones. The choice of phosphine (B1218219) ligands and the nature of the base have been found to be crucial in controlling the selectivity between vinylic substitution and conjugate addition products. researchgate.net
Another powerful method is the Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. libretexts.orgxisdxjxsu.asia This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. xisdxjxsu.asiaorganic-chemistry.org It has been effectively used to synthesize complex biaryl compounds and can be applied to create aryl-substituted butenone derivatives. libretexts.orgnumberanalytics.com For example, a one-pot domino reaction combining a Suzuki-Miyaura coupling with an aldol (B89426) condensation has been developed to efficiently synthesize novel 1-glycopyranosyl-4-biaryl butenone derivatives. researchgate.net
Research has also extended to the synthesis of more complex structures, such as aryl-substituted ferrocenophanes. A key intermediate, a butenone-bridged ferrocenophane, serves as a platform for the attachment of pendant aryl groups, leading to the formation of materials with unique electrochemical and optical properties. uh.edu
Table 1: Selected Methods for Synthesis of Aromatic-Substituted Butenones This table is interactive. Users can sort data by clicking on the column headers.
| Reaction Name | Catalyst/Reagents | Reactants | Product Type | Ref. |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, Phosphine Ligand, Base | Butenone, Aryl Iodide | Aryl-substituted Butenone (Benzalacetone) | researchgate.net |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Base | Organoborane, Organohalide | Aryl- or Biaryl-substituted Butenone | libretexts.orgresearchgate.net |
Trifluoromethyl-Substituted Enones and their Reactivity Profiles
The incorporation of a trifluoromethyl (CF₃) group into the enone structure is of significant interest due to the unique electronic properties it imparts. Several synthetic routes have been established to create these analogs.
A notable method involves the reaction of trifluoromethyl enamino ketones with organolithium compounds. For example, (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one reacts with various aryl or heteroaryl lithium reagents to yield the corresponding substituted trifluoromethyl enones stereospecifically. thieme-connect.com Another approach is the reaction of α-CF₃-enamines with arylaldehydes, which directly produces α,β-diaryl-CF₃-enones in high yields. acs.org The trifluoroacylation of vinyl ethers, such as ethyl vinyl ether, with trifluoroacetic anhydride (B1165640) is another foundational method to produce key intermediates like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323). mdpi.com
Trifluoromethyl-substituted enones are valuable building blocks due to their distinct reactivity. They readily participate in various cycloaddition reactions.
[4+2] Cycloadditions (Diels-Alder): These enones can act as dienophiles. Organocatalytic oxa-hetero-Diels–Alder reactions between enones and aryl trifluoromethyl ketones have been developed to synthesize trifluoromethyl-substituted tetrahydropyrans with high diastereo- and enantioselectivity. rsc.org
[3+2] Cycloadditions: These reactions are used to construct five-membered rings. Phosphine-catalyzed [3+2] cycloadditions of β-trifluoromethyl α,β-enones with allenoates yield highly functionalized trifluoromethylated cyclopentenes. rsc.orgnih.gov Similarly, copper(I)-catalyzed asymmetric [3+2] cycloaddition with azomethine ylides provides access to chiral trifluoromethyl-containing pyrrolidine (B122466) skeletons. sioc-journal.cn
These reactivity profiles demonstrate the utility of trifluoromethylated enones in synthesizing complex heterocyclic structures. For instance, α,β-diaryl-CF₃-enones react with hydrazines to form trifluoromethylated pyrazolines, which can be oxidized to yield 3-CF₃-pyrazoles. acs.org
Table 2: Synthesis and Reactivity of Trifluoromethyl-Substituted Enones This table is interactive. Users can sort data by clicking on the column headers.
| Synthetic Method | Key Reagents | Product Type | Subsequent Reaction | Resulting Structure | Ref. |
|---|---|---|---|---|---|
| Enamino Ketone Substitution | (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one, Organolithium compounds | Aryl-substituted CF₃-enones | - | - | thieme-connect.com |
| Enamine-Aldehyde Condensation | α-CF₃-enamines, Arylaldehydes | α,β-Diaryl-CF₃-enones | Reaction with Hydrazine | 3-CF₃-Pyrazoles | acs.org |
| Trifluoroacylation of Vinyl Ether | Ethyl vinyl ether, Trifluoroacetic anhydride | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | - | - | mdpi.com |
| [4+2] Cycloaddition | Enone, Aryl trifluoromethyl ketone | Trifluoromethyl-substituted tetrahydropyranone | - | - | rsc.org |
| [3+2] Cycloaddition | β-Trifluoromethyl enone, Allenoate | Trifluoromethylated cyclopentene (B43876) | - | - | rsc.org |
Chalcone-type Derivatives as Enone Analogs
Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a significant class of enone analogs. scispace.com Their synthesis is most commonly achieved through the Claisen-Schmidt condensation , which is a crossed aldol condensation between an aromatic aldehyde and an aryl ketone. researchgate.netwikipedia.org This reaction is highly versatile and can be catalyzed by either a base or an acid. mdpi.com
Base-Catalyzed Condensation: Aqueous solutions of alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are frequently used. researchgate.netiiste.orgnih.gov The reaction proceeds by forming an enolate from the ketone, which then attacks the aldehyde. iiste.org The resulting β-hydroxy ketone readily dehydrates to yield the α,β-unsaturated chalcone.
Acid-Catalyzed Condensation: Protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), are effective catalysts. iiste.orgnih.gov The acid-catalyzed pathway proceeds via an enol intermediate. iiste.org
Various modifications to the Claisen-Schmidt condensation have been developed to improve yields, shorten reaction times, and enhance the environmental friendliness of the procedure. These include performing the reaction under solvent-free conditions wikipedia.org, using microwave irradiation iiste.org, or conducting the synthesis in aqueous micellar media. acs.org The choice of substituents on both the aldehyde and ketone rings can significantly influence the reaction's efficiency and yield. rsc.org
Table 3: Catalysts Used in Claisen-Schmidt Condensation for Chalcone Synthesis This table is interactive. Users can sort data by clicking on the column headers.
| Catalyst Type | Examples | Role | Ref. |
|---|---|---|---|
| Base (Alkali Hydroxides) | NaOH, KOH, Ba(OH)₂ | Promotes enolate formation from the ketone | researchgate.netmdpi.comiiste.org |
| Acid (Protic) | HCl, H₂SO₄, p-Toluenesulfonic acid | Promotes enol formation from the ketone | iiste.orgacs.org |
| Acid (Lewis) | BF₃·OEt₂, AlCl₃ | Activates the carbonyl group of the aldehyde | nih.govacs.org |
Computational and Theoretical Studies on Halogenated Enones and α Haloketones
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, have become indispensable tools in modern chemistry. rsc.orgrsc.org These methods allow for the detailed examination of molecular properties and reaction pathways, offering predictive power in the development of new synthetic methodologies. rsc.org
Prediction of Molecular Geometries and Electronic Structures
Computational methods are adept at predicting the three-dimensional arrangement of atoms in molecules and the distribution of electrons. For α-haloketones, studies have investigated rotational isomerism using various spectroscopic techniques complemented by theoretical calculations. nih.gov It has been established that for many α-haloketones, a cisoid conformation, where the halogen and oxygen atoms are in proximity, is more stable than the transoid form. nih.gov
Computational modeling can provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for a complete understanding of the molecule's structure. For instance, studies on related compounds like 3-chloro-2-buten-1-ol (B1141498) have utilized computational modeling to analyze its planar configuration around the double bond and the electronic effects of the chlorine substituent.
Elucidation of Reaction Mechanisms and Energy Landscapes
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. up.ac.za This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction mechanism.
For instance, a computational study on the nucleophilic substitution of 4,4-dichloro-3-buten-2-one revealed a complex energy surface. nih.gov While conventional analysis might predict a single product, dynamic trajectory studies on a bifurcating energy surface were necessary to accurately account for the formation of a minor stereoisomer. nih.gov This highlights the power of computational chemistry to uncover non-intuitive reaction pathways.
DFT calculations have also been used to investigate the regioselectivity of nucleophilic haloalkylation of α,β-enones. researchgate.net These studies have shown how the nature of the halogen (e.g., fluorine vs. chlorine) can influence whether a reaction proceeds via a 1,2- or 1,4-addition pathway. researchgate.net The calculations can reveal the underlying electronic and orbital interactions that govern this selectivity. researchgate.net
Understanding Regioselectivity and Stereoselectivity in Reaction Pathways
Computational studies are particularly valuable for rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving halogenated ketones. For example, in the (4+3) cycloadditions of oxyallyl intermediates derived from α-haloketones, DFT calculations have been employed to predict the major regio- and stereoisomers. nih.gov The calculations can assess the energies of different transition states leading to various products, thereby explaining the observed experimental outcomes. nih.gov
In the context of nucleophilic additions to α,β-unsaturated systems, the competition between 1,2- and 1,4-addition is a classic problem that can be addressed computationally. rsc.org DFT calculations can quantify the factors controlling this regioselectivity, such as the hardness/softness of the nucleophile and the electronic properties of the enone. researchgate.net
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity based on the interactions of molecular orbitals. wikipedia.org A key concept within this theory is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwuxibiology.com
HOMO-LUMO Interactions in Nucleophilic Additions
The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a central tenet of Frontier Molecular Orbital (FMO) theory used to explain reactivity. up.ac.za In the case of nucleophilic additions to α,β-unsaturated enones, the shape and energy of the LUMO are critical. The LUMO of an enone typically has large coefficients on both the carbonyl carbon and the β-carbon. rsc.org
The regioselectivity of the addition can often be rationalized by considering the HOMO-LUMO gap and the magnitude of the orbital coefficients. researchgate.netrsc.org "Soft" nucleophiles, which have high-energy HOMOs, tend to favor 1,4-addition (conjugate addition), which is considered an orbitally-controlled process. rsc.orgmasterorganicchemistry.com This is because the interaction is maximized at the β-carbon where the LUMO coefficient is often largest. rsc.orgmasterorganicchemistry.com Conversely, "hard" nucleophiles, with low-energy HOMOs, often favor 1,2-addition to the carbonyl carbon, a process that is more influenced by electrostatic (charge-controlled) interactions. rsc.orgmasterorganicchemistry.com Computational analysis can quantify these orbital interactions and help predict the outcome of a reaction. researchgate.net
Analysis of Halogen Bonding Interactions and σ-Holes
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. wikipedia.orgresearchgate.net The σ-hole is a region of positive electrostatic potential on the halogen atom, located along the axis of the covalent bond to the rest of the molecule. researchgate.net This positive region arises from the anisotropic distribution of electron density around the halogen. researchgate.net
The strength of the halogen bond generally increases in the order F < Cl < Br < I. wikipedia.org Computational chemistry plays a crucial role in characterizing and quantifying these interactions. nih.gov Theoretical methods can be used to calculate the electrostatic potential surface of halogenated molecules, visualizing the σ-hole and predicting the strength and directionality of halogen bonds. researchgate.netu-strasbg.fr These interactions can be significant in various chemical and biological systems, influencing molecular recognition and catalysis. mdpi.comrsc.org For instance, the interaction between a halogen bond donor and a Lewis base can be analyzed through MO theory as a stabilizing HOMO-LUMO interaction between the lone pair of the Lewis base and the σ* antibonding orbital of the halogen-containing molecule. mdpi.com
Reaction Dynamics and Kinetic Studies via Computational Methods
Computational chemistry serves as a powerful tool for elucidating the complex mechanisms and kinetics of chemical reactions involving halogenated enones and α-haloketones. up.ac.za These methods allow for the investigation of reaction pathways, transition states, and the influence of various factors on reactivity, providing insights that complement experimental findings. up.ac.zanih.gov Density Functional Theory (DFT) is a commonly employed method, with functionals such as M06-2X being particularly effective for modeling kinetics and thermochemistry where dispersion interactions are significant. acs.orgsci-hub.se
A notable case study involves the nucleophilic substitution reaction of 4,4-dichloro-3-buten-2-one with sodium p-tolylthiolate. nih.gov This reaction is intriguing because it yields a mixture of stereoisomeric products, a phenomenon that conventional computational analysis based on transition state theory (TST) fails to fully explain. nih.gov While TST would predict the formation of only the most stable product, experimental results show a consistent product ratio favoring the major stereoisomer (2) over the minor one (3) at 81 (±1.5) : 19. nih.gov
To resolve this discrepancy, researchers employed dynamic trajectory studies on a bifurcating energy surface. nih.gov This approach acknowledges that stereoselectivity may not be determined solely by the energies of competing transition states, but can be decided dynamically on the downhill slope of the potential energy surface after a single transition state. nih.gov The calculations, performed using B3LYP/6-31+G/PCM(ethanol) and M06-2X/6-31+G /PCM(ethanol) levels of theory, revealed that after the initial transition state, the reaction pathway splits, leading to the two different products. nih.gov The dynamic trajectory study accurately predicted the experimental product mixture, highlighting that for some reactions involving flexible intermediates or complex energy surfaces, a dynamic approach is essential. nih.gov
Computational studies have also been applied to other reactions of halogenated enones, such as intramolecular Diels-Alder reactions. acs.org In these cases, computations show that α-halogenation can increase the rate of cycloaddition by creating a more polar transition structure. acs.org Kinetic studies on other systems, like the halogen exchange of aryl iodides mediated by a Pd(I) dimer, have also benefited from extensive computational analysis using various DFT methods to support the proposed reaction pathway. nih.gov
| Product Analysis | Experimental Ratio | Conventional TST Prediction | Dynamic Trajectory Prediction |
| Major Stereoisomer (2) | 81% (±1.5%) | ~100% | Accurately predicts mixture |
| Minor Stereoisomer (3) | 19% | ~0% | Accurately predicts mixture |
| Data derived from a study on the nucleophilic substitution of 4,4-dichloro-3-buten-2-one. nih.gov |
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
Computational methods are integral to predicting and interpreting the spectroscopic properties of molecules, providing a bridge between theoretical models and experimental data. numberanalytics.com For halogenated enones and α-haloketones, these predictions are particularly valuable for assigning complex spectra and understanding how structure influences spectroscopic features. numberanalytics.comresearchgate.net The calculation of vibrational frequencies, which correspond to infrared (IR) and Raman spectra, is a primary application. numberanalytics.com
The standard computational approach involves first optimizing the molecular geometry to find a stable energy minimum. mdpi.com Subsequently, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to atomic coordinates, which form a matrix known as the Hessian. researchgate.net The eigenvalues of this Hessian matrix correspond to the vibrational frequencies of the molecule's normal modes. researchgate.net
Various levels of theory can be employed, including Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT). researchgate.net DFT functionals like B3LYP are widely used and have been shown to provide results superior to scaled HF approaches for many molecular problems. researchgate.netmdpi.com For enhanced accuracy in predicting vibrational frequencies, specialized functionals such as EDF2 have been developed, which can yield results competitive with more computationally expensive methods. researchgate.net
These theoretical calculations aid in the unambiguous assignment of vibrational modes observed in experimental spectra. researchgate.netfrontiersin.org For instance, the characteristic stretching vibration of a carbonyl group (C=O) in an α-haloketone can be precisely identified by comparing the experimental IR spectrum with the calculated frequencies. mdpi.comfrontiersin.org This process helps confirm the molecular structure and provides insight into the electronic environment of the functional groups. numberanalytics.com The accuracy of these predictions can be further improved by applying literature-based scaling factors to the calculated wavenumbers to account for systematic errors in the computational method and basis set. mdpi.com
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Example Calculated Wavenumber (cm⁻¹) (B3LYP) |
| Carbonyl (C=O) Stretch | 1670 - 1740 | 1672 (Calculated for a model amide) mdpi.com |
| Alkene (C=C) Stretch | 1620 - 1680 | Data not available in sources |
| C-Cl Stretch | 600 - 800 | Data not available in sources |
| This table provides typical experimental values for relevant functional groups and an example of a DFT-calculated value for comparison, illustrating the general agreement between predicted and observed data. mdpi.com |
Strategic Applications of 3,4 Dichloro 3 Buten 2 One in Organic Synthesis
Versatile Building Blocks for Complex Organic Molecules
3,4-Dichloro-3-buten-2-one serves as a foundational component for synthesizing more intricate organic molecules. The reactivity of the compound is primarily dictated by the electron-withdrawing effects of the two chlorine atoms and the electrophilic nature of the α,β-unsaturated ketone system. This heightened electrophilicity makes both the carbonyl carbon and the γ-carbon susceptible to nucleophilic attack, opening avenues for a variety of synthetic manipulations.
The compound is particularly valuable in cyclization and cyclocondensation reactions. For instance, formal [3+3] cyclocondensation reactions involving 1,3-bis(silyloxy)-1,3-butadienes and related 1,1-dichloro-3-buten-2-ones provide a regioselective pathway to highly substituted and functionalized phenols. uni-rostock.de This capacity to rapidly generate aromatic systems is a significant advantage in synthetic chemistry.
Furthermore, derivatives such as 4,4-dichloro-2-butenoic acid have been shown to undergo unusual dimerization processes under copper catalysis. beilstein-journals.org This reaction yields densely functionalized products that serve as versatile precursors for the stereoselective synthesis of complex structures like chlorocyclopropanes. beilstein-journals.org The ability to form multiple new bonds in a single, controlled operation underscores the compound's utility as a strategic building block. The related compound, cis-3,4-dichlorocyclobutene, is also recognized as a versatile synthon for rapid entry into complex polycyclic systems through remarkably stereospecific reactions. researchgate.net
Table 1: Key Reaction Types of Dichlorobutenone and its Analogs
| Reaction Type | Reactant(s) | Product Type | Significance |
| [3+3] Cyclocondensation | 1,1-Dichloro-3-buten-2-ones, 1,3-Bis(silyloxy)-1,3-butadienes | Functionalized Phenols | Efficient, regioselective access to aromatic systems. uni-rostock.de |
| Dimerization | 4,4-Dichloro-2-butenoic acid derivatives | Densely functionalized dimers | Precursors for complex molecules like chlorocyclopropanes. beilstein-journals.org |
| Nucleophilic Substitution | 3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucochloric Acid) | Substituted furanones | Introduction of diverse functional groups (amines, thiols). mdpi.com |
| Epoxidation/Dehydrohalogenation | 3,4-Dichloro-1-butene (B1205564) | 2-Chloro-3,4-epoxy-1-butene | Creates highly reactive epoxy intermediates for further functionalization. acs.orgnih.gov |
Intermediates for the Synthesis of Advanced Pharmaceutical Candidates
The structural motifs accessible from this compound and its derivatives are prevalent in many biologically active compounds, making it a valuable intermediate in medicinal chemistry. The furanone ring system, for example, which can be synthesized from related precursors, is a well-known pharmacophore found in various drugs and natural products. mdpi.com Compounds containing the 2(5H)-furanone skeleton exhibit a wide range of bioactivities, including antimicrobial and antiviral properties. mdpi.com
While direct examples starting from this compound are specific, the utility of closely related halogenated butenes and butenones is well-documented. For instance, 1-acetoxy-4-chloro-3-methyl-2-butene (B12278502) and (E)-2,3-dichloro-2-butene are used as chemical intermediates in the synthesis of various pharmaceuticals. lookchem.comlookchem.com Similarly, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is a key intermediate for developing antiviral and anticancer agents. The reactivity of the dichlorobutenone framework allows for its incorporation into larger, more complex molecules that are candidates for drug development.
Table 2: Application of Butenone Analogs in Pharmaceutical Synthesis
| Precursor Compound | Application Area | Resulting Compound Class |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Medicinal Chemistry | Antiviral, Anticancer, Anti-inflammatory agents. |
| 1-Acetoxy-4-chloro-3-methyl-2-butene | Pharmaceutical Industry | General pharmaceutical intermediates. lookchem.com |
| (E)-2,3-Dichloro-2-butene | Pharmaceutical Industry | General pharmaceutical intermediates. lookchem.com |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Medicinal Chemistry | Bioactive furanone derivatives. mdpi.com |
Precursors for Agrochemical Development
The introduction of halogen atoms into a molecule is a critical strategy in the development of modern agrochemicals, as it can significantly influence physicochemical properties and biological efficacy. researchgate.net Approximately 81% of agrochemicals launched between 2010 and 2020 contain halogen atoms. researchgate.net this compound, as a halogenated four-carbon synthon, is therefore a relevant precursor in this field.
Related chlorinated butenes and butenones are established intermediates in the production of pesticides and herbicides. lookchem.comlookchem.comnih.gov For example, 1,4-dichlorobutene (B14681088) is an intermediate in the production of certain pesticides, and 1-acetoxy-4-chloro-3-methyl-2-butene is used as a precursor in the synthesis of agrochemicals designed to enhance crop protection. lookchem.com The compound 4-(4-nitrophenyl)-3-buten-2-one also serves as a crucial building block in the production of various agrochemicals. guidechem.com The reactivity of the dichlorobutenone structure facilitates its incorporation into novel active ingredients for the agrochemical industry.
Table 3: Dichlorobutenone Analogs as Precursors in Agrochemicals
| Precursor Type | Application | Example Precursor |
| Halogenated Butenones | Agrochemical Synthesis | 4-(4-nitrophenyl)-3-buten-2-one. guidechem.com |
| Chlorinated Butenes | Pesticide/Herbicide Production | 1,4-Dichlorobutene. |
| Functionalized Chlorobutenes | Agrochemical Intermediates | 1-Acetoxy-4-chloro-3-methyl-2-butene. lookchem.com |
Strategic Intermediates in Total Synthesis of Natural Products and Bioactive Compounds
The total synthesis of complex natural products provides a rigorous test of synthetic methodology and highlights the strategic value of specific building blocks. The utility of dichlorobutenone derivatives has been demonstrated in the synthesis of complex alkaloids.
A key example is the total synthesis of the benzophenanthridine alkaloid (±)-chelidonine. researchgate.netacs.org In this synthesis, a regioselective [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 1,1-dichloro-4-ethoxy-3-buten-2-ones was employed as the key step to construct a crucial substituted aromatic intermediate. researchgate.netacs.org This transformation showcases the power of using a simple, highly functionalized acyclic precursor to build a complex polycyclic core, validating its role as a strategic intermediate in the field of total synthesis. The ability to construct such intricate molecular frameworks efficiently is a primary goal for synthetic chemists. rsc.orgsci-hub.se
Table 4: Application of Dichlorobutenone Analogs in Total Synthesis
| Target Natural Product | Key Building Block | Key Reaction | Significance |
| (±)-Chelidonine | 1,1-Dichloro-4-ethoxy-3-buten-2-one | [3+3] Cyclocondensation | Efficient construction of a complex alkaloid core from an acyclic precursor. researchgate.netacs.org |
Q & A
Q. What are the recommended methods for synthesizing 3,4-dichloro-3-buten-2-one in laboratory settings?
While direct synthesis protocols are not explicitly detailed in the literature, common approaches for α,β-unsaturated ketones can be adapted. For example, chlorination of 3-buten-2-one derivatives using reagents like SOCl₂ or PCl₃ under controlled conditions may yield the target compound. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is advised to confirm regioselectivity .
Q. How should researchers assess the purity and structural integrity of this compound?
- Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and detect volatile impurities.
- NMR Spectroscopy: ¹H and ¹³C NMR can identify characteristic signals, such as the conjugated ketone (δ ~200 ppm in ¹³C) and vinylic protons (δ ~5-6 ppm in ¹H).
- Elemental Analysis: Verify C, H, Cl, and O composition against theoretical values (C₄H₄Cl₂O; MW 138.98 g/mol). Technical-grade samples (90% purity) may require additional purification via distillation or recrystallization .
Q. How can discrepancies in nomenclature and CAS numbers for this compound be resolved?
The compound is listed under multiple CAS numbers (e.g., 867382-21-6 in and -97-0 in ), likely corresponding to stereoisomers (e.g., (3Z)-configuration). Researchers should cross-reference structural descriptors (e.g., IUPAC name, SMILES) in databases like PubChem and confirm isomer-specific reactivity in their experimental design .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations can model electrophilic sites by analyzing partial charges and frontier molecular orbitals (HOMO-LUMO gaps). For example, the α,β-unsaturated ketone moiety is highly electrophilic, making it prone to Michael additions. Solvent effects can be incorporated using polarizable continuum models (PCM) .
Q. What environmental degradation pathways are relevant for this compound?
- Hydrolysis: The electron-withdrawing chlorine substituents may accelerate hydrolysis under alkaline conditions, forming dichloroacetone derivatives.
- Photolysis: UV-Vis studies can track degradation products via LC-MS.
- Biodegradation: Screening with microbial consortia (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Environmental persistence models, such as those used for volatile organic compounds (VOCs) in , can be adapted to estimate half-lives in soil/water systems .
Q. How does stereochemistry influence the compound’s reactivity and application in asymmetric synthesis?
The (3Z)-isomer (Evidenced in CAS 867382-21-6) may exhibit distinct regioselectivity in cycloaddition reactions compared to the (3E)-form. X-ray crystallography or NOESY NMR can resolve stereochemical configurations. Stereoelectronic effects can be probed using Hammett constants or kinetic isotope effects .
Q. How does this compound compare to structurally similar electrophiles (e.g., dichlorobenzyl chlorides) in cross-coupling reactions?
Comparative studies with Pd-catalyzed couplings (e.g., Suzuki-Miyaura) can reveal differences in reactivity due to the ketone’s electron-deficient nature. Kinetic monitoring via in-situ IR spectroscopy may highlight rate-limiting steps. Reference analogs like 3,4-dichlorobenzoic acid derivatives ( ) can provide mechanistic insights .
Methodological Notes
- Contradictory Data Handling: Cross-validate physical properties (e.g., LogP, PSA) from multiple sources to address inconsistencies in purity or isomer ratios.
- Safety Protocols: Chlorinated compounds require rigorous fume hood use and waste disposal protocols, as outlined in Safety Data Sheets (SDS) for related substances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
